molecular formula C9H9BrClN3 B1518730 2-(4-bromo-1H-pyrazol-1-yl)aniline hydrochloride CAS No. 1171646-80-2

2-(4-bromo-1H-pyrazol-1-yl)aniline hydrochloride

Cat. No. B1518730
CAS RN: 1171646-80-2
M. Wt: 274.54 g/mol
InChI Key: OIZJOLSIWOMRGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(4-bromo-1H-pyrazol-1-yl)aniline hydrochloride” is a chemical compound with the molecular formula C9H8BrN3•HCl . It has a molecular weight of 274.54 . This compound is intended for research use only .


Molecular Structure Analysis

The molecular structure of “2-(4-bromo-1H-pyrazol-1-yl)aniline hydrochloride” can be represented by the SMILES string NC1=CC=CC=C1N2C=C(C=N2)Br . The InChI code for this compound is 1S/C9H8BrN3/c10-7-5-12-13(6-7)9-4-2-1-3-8(9)11/h1-6H,11H2 .


Physical And Chemical Properties Analysis

“2-(4-bromo-1H-pyrazol-1-yl)aniline hydrochloride” is a solid at room temperature .

Scientific Research Applications

Synthesis of 1,4’-bipyrazoles

4-Bromo-1H-pyrazole, a parent compound of 2-(4-bromo-1H-pyrazol-1-yl)aniline hydrochloride, can be used as a starting material in the synthesis of 1,4’-bipyrazoles . Bipyrazoles are a class of compounds that have been studied for their potential applications in various fields, including medicinal chemistry and materials science.

Pharmaceutical and Biologically Active Compounds

4-Bromo-1H-pyrazole is also used in the synthesis of various pharmaceutical and biologically active compounds . These compounds can have a wide range of therapeutic effects, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .

Inhibitors

4-Bromo-1H-pyrazole has been shown to act as an inhibitor of liver alcohol dehydrogenase . This enzyme plays a crucial role in the metabolism of alcohol in the body, and inhibitors of this enzyme could potentially be used in the treatment of alcohol-related disorders.

Neuroprotective Agents

Some 2-pyrazoline compounds, which can be synthesized from 4-Bromo-1H-pyrazole, have shown potential as neuroprotective agents . They have been found to selectively inhibit cholinesterase, an enzyme linked to neurological disorders like Parkinson’s disease.

Antimicrobial Agents

Imidazole, another compound related to 2-(4-bromo-1H-pyrazol-1-yl)aniline hydrochloride, has been found to have antimicrobial properties . Derivatives of imidazole have been used in the treatment of various infectious diseases.

Antiulcer Agents

Some drugs containing an imidazole ring, such as omeprazole and pantoprazole, are used as antiulcer agents . These drugs work by reducing the production of stomach acid, thereby helping to heal ulcers.

Safety And Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety information includes the following precautionary statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P330 (Rinse mouth), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .

properties

IUPAC Name

2-(4-bromopyrazol-1-yl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3.ClH/c10-7-5-12-13(6-7)9-4-2-1-3-8(9)11;/h1-6H,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZJOLSIWOMRGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)N2C=C(C=N2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromo-1H-pyrazol-1-yl)aniline hydrochloride

CAS RN

1171646-80-2
Record name 2-(4-bromo-1H-pyrazol-1-yl)aniline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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